

Application of 2-Methyl-1,3-benzoxazole-6-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Methyl-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B046111

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1,3-benzoxazole-6-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid bicyclic structure and opportunities for functionalization at the carboxylic acid and methyl group positions make it a valuable scaffold for the design and synthesis of novel therapeutic agents. This document provides an overview of its application in the development of Orexin 1 Receptor (OX1R) antagonists and HIV-1 protease inhibitor enhancers, complete with experimental protocols and pathway diagrams.

I. Application as a Scaffold for Orexin 1 Receptor (OX1R) Antagonists

The orexin system is implicated in regulating sleep-wake cycles, feeding behavior, and addiction. Antagonists of the Orexin 1 Receptor (OX1R) are being investigated for the treatment of obesity, anxiety, and substance use disorders. **2-Methyl-1,3-benzoxazole-6-carboxylic acid** serves as a key component in the synthesis of potent and selective OX1R antagonists.

A prominent example is the selective OX1R antagonist, SB-334867 (1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea).[1][2]

Quantitative Data

The inhibitory activity of SB-334867 on the Orexin 1 Receptor is summarized in the table below. The data was obtained using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 receptor.[1][3]

Compound	Target	Assay	Agonist	pKB
SB-334867	Human OX1R	[Ca ²⁺] _i mobilization	Orexin-A (10 nM)	7.27 ± 0.04
SB-334867	Human OX1R	[Ca ²⁺] _i mobilization	Orexin-B (100 nM)	7.23 ± 0.03

Experimental Protocol: Calcium Mobilization Assay for OX1R Antagonism

This protocol describes the methodology to assess the antagonist activity of compounds at the human Orexin 1 Receptor.[1][3][4]

1. Cell Culture and Preparation:

- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 receptor in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and a selection antibiotic.
- Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.

2. Fluorescent Dye Loading:

- Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in the assay buffer for 1 hour at 37°C.
- Wash the cells to remove excess dye.

3. Compound and Agonist Addition:

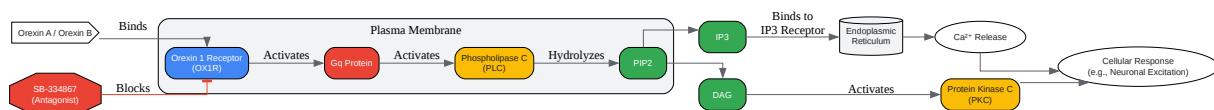
- Prepare serial dilutions of the test antagonist (e.g., SB-334867) in the assay buffer.
- Add the antagonist solutions to the wells and incubate for a specified period (e.g., 15 minutes).
- Prepare a solution of the orexin agonist (Orexin-A or Orexin-B) at a concentration that elicits a submaximal response (e.g., EC80).
- Add the agonist solution to the wells.

4. Data Acquisition and Analysis:

- Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR).
- The antagonist activity is observed as a reduction in the agonist-induced increase in intracellular calcium ($[Ca^{2+}]_i$).
- Calculate the pKB values from the concentration-response curves using the Schild equation.

Signaling Pathway: Orexin 1 Receptor (Gq-coupled)

Orexin A and B bind to the Gq-protein coupled Orexin 1 Receptor, initiating a signaling cascade that leads to an increase in intracellular calcium.



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Orexin 1 Receptor signaling pathway.

II. Application as a Building Block for HIV-1 Protease Inhibitor Enhancers

Pharmacokinetic enhancers, or "boosters," are co-administered with antiretroviral drugs to increase their systemic exposure. This is often achieved by inhibiting cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of many HIV-1 protease inhibitors. Amide derivatives of **2-methyl-1,3-benzoxazole-6-carboxylic acid** have been identified as potent CYP3A4 inhibitors.[\[5\]](#)

Quantitative Data

While specific IC50 values for N-isobutyl-2-methyl-1,3-benzoxazole-6-carboxamide are not publicly available, the class of benzoxazole amides has demonstrated potent inhibition of CYP3A4. The lead candidate from a study on structurally similar benzoxazole amides, C1, showed excellent boosting properties.[\[5\]](#) For context, known CYP3A4 inhibitors exhibit the following activities:

Compound	Target	Assay Substrate	IC50 (nM)
Ketoconazole	Human CYP3A4	Midazolam	9
SR-9186	Human CYP3A4	Midazolam	9
Ritonavir	Human CYP3A4	Testosterone	~200

Note: Data for Ketoconazole and SR-9186 from[\[3\]](#); Ritonavir data from[\[6\]](#). This table is for comparative purposes.

Experimental Protocol: Synthesis of N-Isobutyl-2-methyl-1,3-benzoxazole-6-carboxamide

This protocol describes a general method for the amide coupling of **2-methyl-1,3-benzoxazole-6-carboxylic acid** with isobutylamine.

1. Materials and Reagents:

- **2-Methyl-1,3-benzoxazole-6-carboxylic acid**
- Isobutylamine
- Coupling agent (e.g., EDC, HATU)
- Base (e.g., DIPEA, triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)

2. Reaction Procedure:

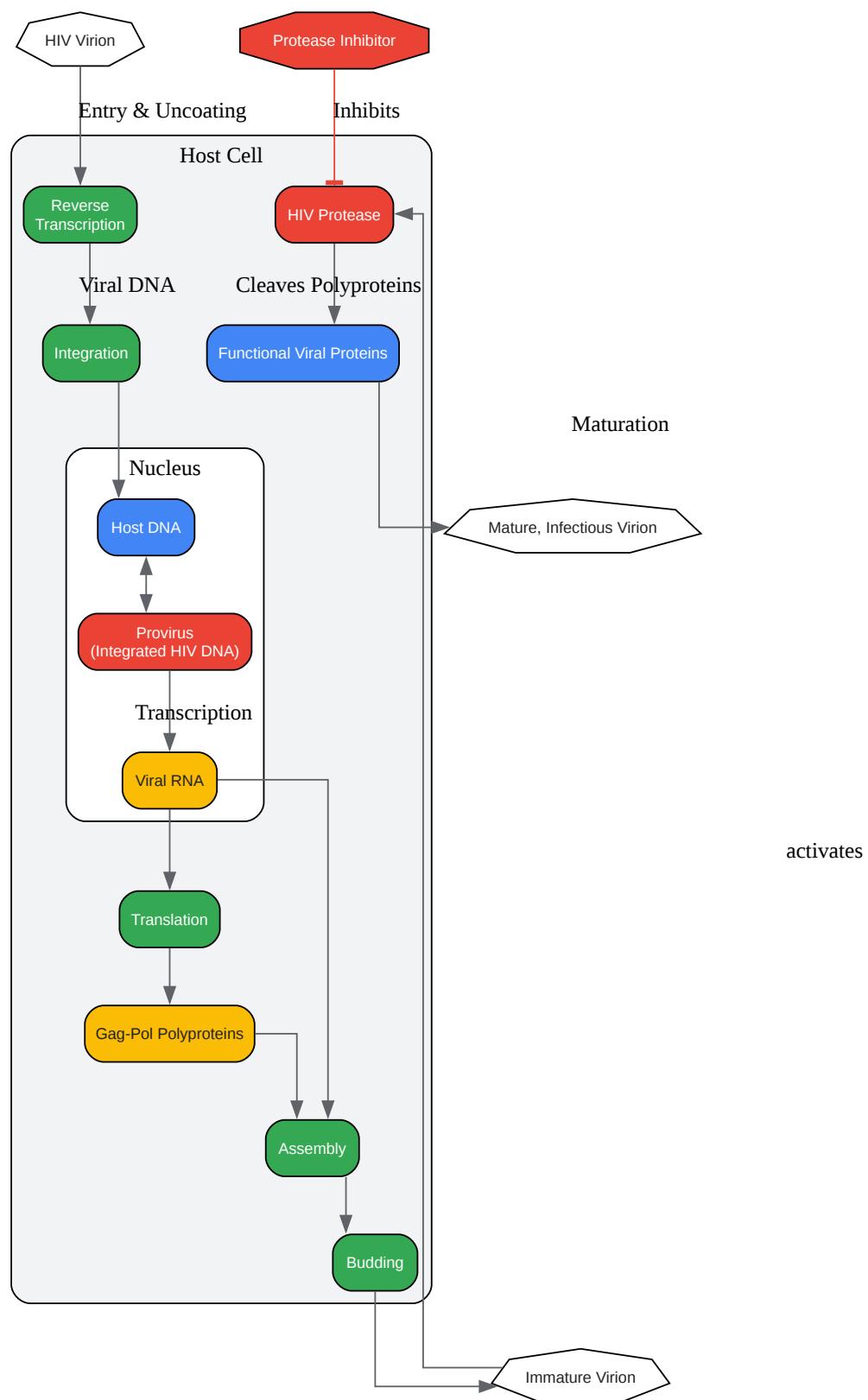
- Dissolve **2-methyl-1,3-benzoxazole-6-carboxylic acid** (1 equivalent) in the anhydrous solvent.
- Add the coupling agent (e.g., 1.1 equivalents of EDC) and the base (e.g., 2 equivalents of DIPEA).
- Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
- Add isobutylamine (1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

3. Work-up and Purification:

- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired N-isobutyl-2-methyl-1,3-benzoxazole-6-carboxamide.

Signaling Pathway: HIV-1 Life Cycle and the Role of Protease

HIV-1 protease is a critical enzyme in the viral life cycle. It cleaves newly synthesized polyproteins into functional viral proteins required for the maturation of infectious virions. Protease inhibitors block this step, resulting in the production of immature, non-infectious viral particles.



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Role of HIV Protease in the viral life cycle.

Conclusion

2-Methyl-1,3-benzoxazole-6-carboxylic acid is a valuable starting material in medicinal chemistry for the development of compounds targeting diverse biological pathways. Its utility in creating selective Orexin 1 Receptor antagonists and potent HIV-1 protease inhibitor enhancers highlights its importance in the generation of novel drug candidates. The provided protocols and pathway diagrams serve as a foundational resource for researchers in this field.

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